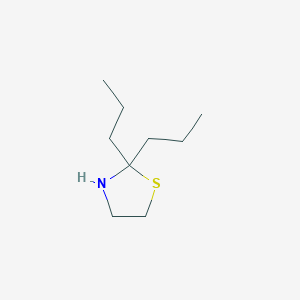
3-(4-Acetylphenyl)-2-bromopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetylphenyl)-2-bromopropanoic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom attached to the second carbon of the propanoic acid chain and an acetyl group attached to the fourth position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-bromopropanoic acid typically involves the bromination of 3-(4-Acetylphenyl)propanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Acetylphenyl)-2-bromopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3-(4-Acetylphenyl)-2-hydroxypropanoic acid, 3-(4-Acetylphenyl)-2-aminopropanoic acid, and 3-(4-Acetylphenyl)-2-thiolpropanoic acid.
Oxidation Reactions: Products include 3-(4-Carboxyphenyl)-2-bromopropanoic acid.
Reduction Reactions: Products include 3-(4-Acetylphenyl)-2-hydroxypropanoic acid.
科学的研究の応用
3-(4-Acetylphenyl)-2-bromopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(4-Acetylphenyl)-2-bromopropanoic acid involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acid residues in proteins. This interaction can result in the inhibition of enzyme activity or modification of protein function. The acetyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
3-(4-Acetylphenyl)propanoic acid: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-(4-Bromophenyl)-2-bromopropanoic acid: Contains an additional bromine atom on the phenyl ring, which can lead to different reactivity and biological activity.
3-(4-Methylphenyl)-2-bromopropanoic acid: The presence of a methyl group instead of an acetyl group alters the compound’s chemical properties and reactivity.
Uniqueness
3-(4-Acetylphenyl)-2-bromopropanoic acid is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
特性
IUPAC Name |
3-(4-acetylphenyl)-2-bromopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXNYZKECLXPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295313 |
Source


|
| Record name | 3-(4-acetylphenyl)-2-bromopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18910-19-5 |
Source


|
| Record name | NSC101130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-acetylphenyl)-2-bromopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)


![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)










